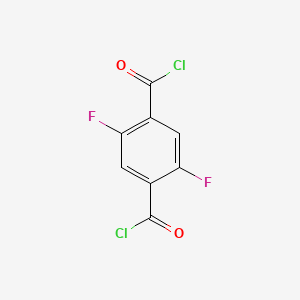
2,5-Difluorobenzene-1,4-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C8H2Cl2F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two carboxyl groups are converted to carbonyl dichloride groups. This compound is used in various chemical synthesis processes due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride can be synthesized through the chlorination of 2,5-difluoroterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,5-difluoroterephthalic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl dichloride groups are highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-difluoroterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Condensation Reactions: These reactions are often catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2,5-difluorobenzene-1,4-diamide or 2,5-difluorobenzene-1,4-diesters.
Hydrolysis: 2,5-Difluoroterephthalic acid.
Condensation Reactions: Amides and esters of this compound.
Scientific Research Applications
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis:
Mechanism of Action
The reactivity of 2,5-difluorobenzene-1,4-dicarbonyl dichloride is primarily due to the presence of the carbonyl dichloride groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new bond. This reactivity is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzene-1,4-dicarbonyl dichloride: Similar in structure but with bromine atoms instead of fluorine.
2,5-Dichlorobenzene-1,4-dicarbonyl dichloride: Contains chlorine atoms instead of fluorine.
2,5-Difluoroterephthalic acid: The precursor to 2,5-difluorobenzene-1,4-dicarbonyl dichloride.
Uniqueness
This compound is unique due to the presence of both fluorine and carbonyl dichloride groups. The fluorine atoms impart distinct electronic properties, enhancing the compound’s reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and high-performance materials.
Properties
CAS No. |
167647-92-9 |
|---|---|
Molecular Formula |
C8H2Cl2F2O2 |
Molecular Weight |
239.00 g/mol |
IUPAC Name |
2,5-difluorobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H2Cl2F2O2/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2H |
InChI Key |
AOIZGRLCMDWSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
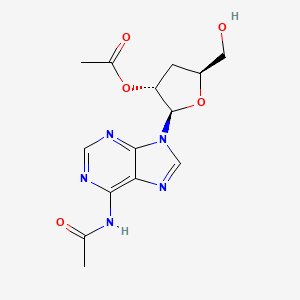
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
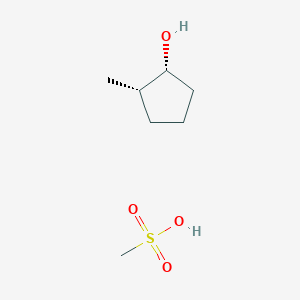
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
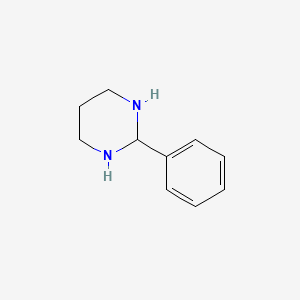
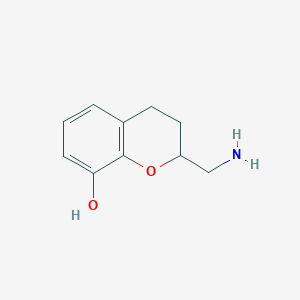
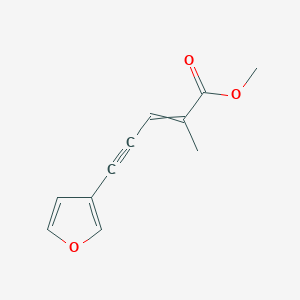
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
